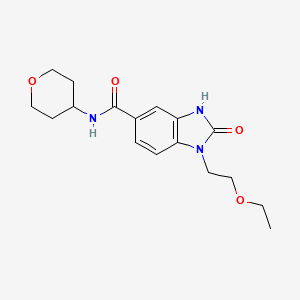

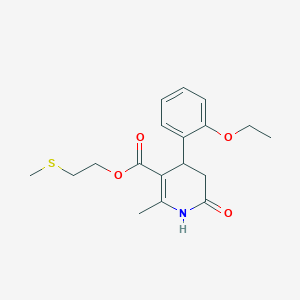

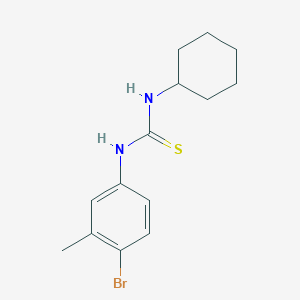

![molecular formula C13H8N4S B5558149 8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)

8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its diverse pharmacological properties. This compound belongs to the class of thienotriazolopyrimidines and has shown promising results in various fields of research, including medicinal chemistry, drug discovery, and cancer therapy.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- A study by Joe et al. (2008) developed a mild and efficient synthesis of new 3-phenylthienotriazolopyrimidine derivatives, highlighting the oxidative cyclization of thienopyrimidinyl hydrazones using iodobenzene diacetate. This method allows for the creation of derivatives at room temperature with high yield, showcasing the versatility of these compounds in chemical synthesis (Byeoung Sun Joe, H. Son, & Yang-Heon Song, 2008).

- Desenko et al. (2006) discussed the condensation of 5-amino-4-phenyl-1,2,3-triazole with chalcones, leading to the synthesis of 6,7-dihydro-(1,2,3)-triazolo[1,5-a]pyrimidines. This study provided insights into the tautomeric equilibrium of the compounds, contributing to the understanding of their chemical behavior (Sergey M. Desenko et al., 2006).

Potential Biological Activities

- The study by El-Agrody et al. (2001) focused on the synthesis of various pyrimidine derivatives, including [1,2,4]triazolo[1,5-c]pyrimidines, exploring their antimicrobial activity. Some synthesized compounds exhibited moderate effects against bacterial and fungal species, indicating potential applications in developing new antimicrobial agents (A. El-Agrody et al., 2001).

- Wang et al. (2015) synthesized 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-one derivatives, evaluating their anti-inflammatory activity. One compound showed significant inhibition in the xylene-induced ear edema test, suggesting potential for developing anti-inflammatory treatments (Fusheng Pan et al., 2015).

- In the realm of anticonvulsant research, Wang et al. (2015) investigated the anticonvulsant activities of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives. Their study highlighted compounds with high activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, presenting a promising avenue for anticonvulsant drug development (Shiben Wang et al., 2015).

Wirkmechanismus

While the exact mechanism of action for 8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is not specified in the retrieved papers, related compounds have been found to inhibit the expression and activities of certain vital inflammatory mediators . They are also known to exhibit cytotoxic activities against certain cancer cell lines .

Zukünftige Richtungen

The future directions for research on 8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine and related compounds could involve further exploration of their pharmacological effects, the development of more efficient synthesis methods, and the design of novel analogs with enhanced activities . The use of quantitative structure-activity relationship (QSAR) models could also be beneficial in predicting the properties of new compounds .

Eigenschaften

IUPAC Name |

11-phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4S/c1-2-4-9(5-3-1)11-6-10-12-16-15-8-17(12)7-14-13(10)18-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHOAMHRAVZHMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN4C3=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

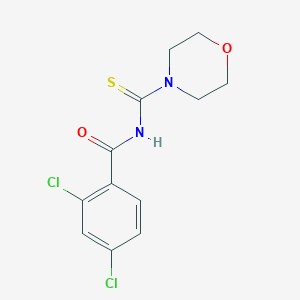

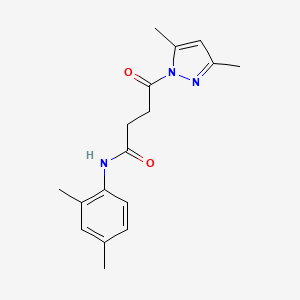

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5558069.png)

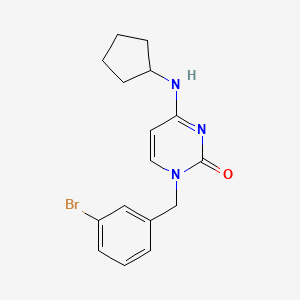

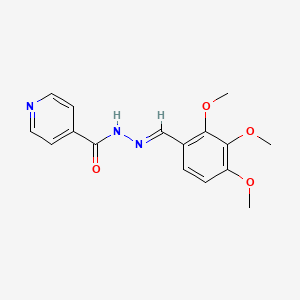

![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5558089.png)

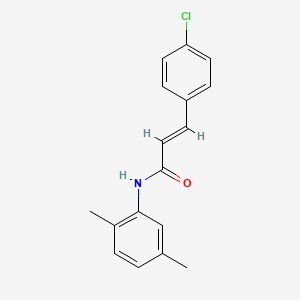

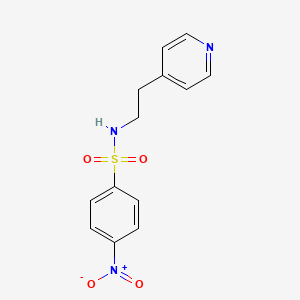

![N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)

![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)